PF-592379

Description

The exact mass of the compound Unii-66B7UY5K7I is 235.168462302 g/mol and the complexity rating of the compound is 237. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

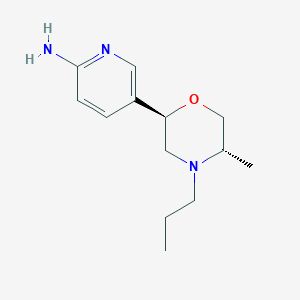

5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTCYTDJDXZFSK-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(OCC1C)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030407 | |

| Record name | PF-592379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710655-15-5 | |

| Record name | PF-592379 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0710655155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-592379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-592379 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B7UY5K7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to PF-592379: A Selective Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-592379 is a potent and selective agonist for the dopamine D3 receptor, developed by Pfizer for potential therapeutic applications in female sexual dysfunction and male erectile dysfunction.[1] While its clinical development has been discontinued, this compound remains a valuable tool for preclinical research aimed at elucidating the role of the dopamine D3 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its in vitro and in vivo evaluation.

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward. Its distinct anatomical distribution and pharmacological properties compared to the more widespread D2 receptor have made it an attractive target for therapeutic intervention in a range of neuropsychiatric disorders. This compound was developed as a highly selective D3 receptor agonist to probe the therapeutic potential of targeting this receptor while minimizing off-target effects associated with less selective dopaminergic agents.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays, demonstrating its high affinity and selectivity for the human dopamine D3 receptor.

Binding Affinity

The binding affinity of this compound for various human dopamine receptor subtypes was determined using competitive radioligand binding assays. The results, summarized in Table 1, highlight the compound's significant selectivity for the D3 receptor.

Table 1: In Vitro Binding Affinity of PF-592,379 at Human Dopamine Receptors [2]

| Receptor | Radioligand | PF-592,379 Kᵢ (nM) |

| hD₁ | [³H]SCH23390 | >10,000 |

| hD₂ | [³H]Spiperone | >10,000 |

| hD₃ | [³H]Spiperone | 21.5 |

| hD₄ | [³H]Spiperone | 416.5 |

| hD₅ | [³H]SCH23390 | >10,000 |

Functional Activity

The functional activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells expressing human dopamine receptors. The compound demonstrated potent agonist activity at the D3 receptor with significantly lower potency at other subtypes.

Table 2: In Vitro Functional Activity of PF-592,379 at Human Dopamine Receptors [2]

| Receptor | Assay | PF-592,379 EC₅₀ (nM) | PF-592,379 Eₘₐₓ (%) |

| hD₂ | cAMP Accumulation | >10,000 | N/A |

| hD₃ | cAMP Accumulation | 21 | 95 |

| hD₄ | cAMP Accumulation | 3,780 | 80 |

Eₘₐₓ is expressed relative to the maximal effect of a standard agonist.

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in rodent models to assess its potential for abuse and its discriminative stimulus properties, providing insights into its central nervous system effects.

Drug Self-Administration in Rats

To evaluate its reinforcing properties and abuse potential, this compound was studied in a rat drug self-administration paradigm. Unlike cocaine, which was readily self-administered, PF-592,379 did not maintain self-administration behavior above saline levels, suggesting a low abuse potential.[2]

Drug Discrimination in Rats

In a drug discrimination assay, rats were trained to distinguish cocaine from saline. PF-592,379, when administered to these trained rats, did not substitute for the discriminative stimulus effects of cocaine, producing saline-like responding across a range of doses. This further supports the low potential for abuse of this selective D3 agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the dopamine D3 receptor and the workflows for the experimental procedures used to characterize this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine receptors.

Materials:

-

Cell membranes from CHO cells stably expressing recombinant human D₁, D₂, D₃, D₄, or D₅ receptors.

-

Radioligands: [³H]SCH23390 (for D₁ and D₅), [³H]Spiperone (for D₂, D₃, and D₄).

-

Test compound: this compound.

-

Assay Buffer: 25 mM Tris, 5 mM EDTA, 5 mM EGTA, pH 7.5.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes were prepared from CHO cells expressing the respective human dopamine receptor subtypes.

-

In 96-well plates, cell membranes were incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled standard antagonist.

-

The plates were incubated to allow binding to reach equilibrium.

-

The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

The filters were washed with ice-cold wash buffer.

-

The radioactivity retained on the filters was quantified using a scintillation counter.

-

IC₅₀ values were determined by non-linear regression analysis of the competition binding data.

-

Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at human dopamine receptors.

Materials:

-

CHO cells stably expressing recombinant human D₂, D₃, or D₄ receptors.

-

Forskolin.

-

Test compound: this compound.

-

cAMP assay kit.

-

24-well plates.

Procedure:

-

CHO cells expressing the dopamine receptor of interest were plated in 24-well plates and allowed to adhere.

-

The cells were then treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Following incubation, the reaction was stopped, and the cells were lysed.

-

The intracellular cAMP levels were measured using a commercially available cAMP assay kit.

-

Dose-response curves were generated, and EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis.

In Vivo Drug Self-Administration in Rats

Objective: To assess the reinforcing effects and abuse potential of this compound.

Animals: Male rats equipped with intravenous catheters.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

Procedure:

-

Rats were first trained to self-administer cocaine (e.g., 0.32 mg/kg/infusion) by pressing an active lever, which resulted in a drug infusion and the presentation of a stimulus light. Pressing the inactive lever had no programmed consequences.

-

Once stable responding for cocaine was established, substitution sessions were conducted.

-

During substitution sessions, saline or different doses of this compound were substituted for cocaine.

-

The number of infusions earned on the active lever was recorded and compared between the different drug conditions.

In Vivo Drug Discrimination in Rats

Objective: To determine if this compound produces subjective effects similar to cocaine.

Animals: Male rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

-

Rats were trained to discriminate between an injection of cocaine and an injection of saline. Responding on one lever was reinforced with food pellets following a cocaine injection, while responding on the other lever was reinforced after a saline injection.

-

Training continued until the rats reliably responded on the correct lever depending on the injection they received.

-

During test sessions, rats were administered various doses of this compound, and the percentage of responses on the cocaine-appropriate lever was measured.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a dopamine D3 receptor agonist. The data presented in this guide demonstrate its distinct in vitro and in vivo profile, notably its low potential for abuse as suggested by preclinical models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of the dopamine D3 receptor in health and disease using this selective agonist.

References

The Core Mechanism of Action of PF-592379: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-592379 is a potent, selective, and orally active agonist for the dopamine D3 receptor.[1] Developed by Pfizer, it was investigated for therapeutic applications such as female sexual dysfunction and male erectile dysfunction.[1] Notably, preclinical studies have indicated that this compound exhibits a low potential for abuse, a significant advantage over less selective dopamine agonists.[1][2] Although its clinical development has been discontinued, the pharmacological profile of this compound makes it a valuable tool for research into the physiological and pathological roles of the dopamine D3 receptor. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro binding affinity and functional activity of this compound at various human dopamine receptor subtypes. This data highlights the compound's high affinity and selectivity for the D3 receptor.

Table 1: In Vitro Binding Affinity of this compound at Human Dopamine Receptors

| Receptor Subtype | K_i_ (nM) |

| D1 | >10,000 |

| D2 | >10,000 |

| D3 | 2.1 |

| D4 | 40 |

| D5 | >10,000 |

Data sourced from Collins et al., 2012.

Table 2: In Vitro Functional Activity of this compound at Human Dopamine Receptors

| Receptor Subtype | EC_50_ (nM) | % Maximal Response (vs. Dopamine) |

| D2 | 990 | 95 |

| D3 | 21 | 100 |

| D4 | 3800 | 80 |

Data sourced from Collins et al., 2012.

Signaling Pathways of the Dopamine D3 Receptor

This compound exerts its effects by activating the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for the D3 receptor involves coupling to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events, the primary and best-characterized of which is the inhibition of adenylyl cyclase.

Upon agonist binding, the D3 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Beyond the canonical cAMP pathway, activation of the D3 receptor can also lead to the modulation of other downstream signaling molecules and effector systems. These include the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the Akt signaling pathway.[3] Furthermore, D3 receptor activation has been shown to modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

References

An In-depth Technical Guide to PF-592379: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-592379 is a potent and selective dopamine D3 receptor agonist that was under development by Pfizer for the potential treatment of male erectile dysfunction and female sexual dysfunction.[1] As a highly selective ligand, this compound has been a valuable tool in preclinical research to elucidate the role of the D3 receptor. This document provides a comprehensive overview of the chemical structure, known synthesis strategies, and the anticipated signaling pathways modulated by this compound. All quantitative data are presented in tabular format, and key pathways are visualized using diagrams. Development of this compound was ultimately discontinued.[1]

Chemical Structure and Properties

This compound, with the IUPAC name 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine, is a small molecule with the chemical formula C13H21N3O and a molar mass of 235.331 g·mol−1.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine |

| CAS Number | 710655-15-5 |

| Chemical Formula | C13H21N3O |

| Molar Mass | 235.331 g·mol−1 |

| SMILES | CCCN(--INVALID-LINK--CO1)C[C@H]1C2=CN=C(N)C=C2 |

| InChI Key | DFTCYTDJDXZFSK-JQWIXIFHSA-N |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related aminopyridine and morpholine derivatives, a plausible synthetic strategy can be outlined. The synthesis would likely involve the formation of the chiral morpholine ring and its subsequent coupling to a functionalized pyridine ring.

General Synthetic Approach for Related Compounds

The synthesis of similar 2-aminopyridine derivatives often involves the following key steps:

-

Preparation of the Pyridine Moiety: Synthesis of a suitably substituted pyridine ring, often starting from commercially available pyridines or through de novo ring synthesis.

-

Formation of the Morpholine Ring: Construction of the chiral morpholine ring system. This can be achieved through various methods, including cyclization of amino alcohols.

-

Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to connect the morpholine and pyridine fragments.

-

Final Functional Group Manipulations: Introduction or modification of functional groups, such as the primary amine on the pyridine ring.

One patented method for preparing 2-amino-5-methyl-pyridine, a related structural fragment, involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium salt, which is then reacted with hydrogen bromide.

Mechanism of Action and Signaling Pathways

This compound is a potent and selective agonist for the dopamine D3 receptor.[1] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist like this compound, the D3 receptor primarily couples to the Gi/o family of G proteins. This initiates a cascade of intracellular signaling events.

Primary Signaling Pathway

The canonical signaling pathway for the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D3 Receptor Signaling Pathway.

Other Potential Downstream Effects

Activation of the D3 receptor can also lead to the modulation of various ion channels and the activation of other kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The specific downstream effects of this compound have not been extensively characterized in publicly available literature.

Quantitative Data

Preclinical studies have provided valuable data on the binding affinity and selectivity of this compound for dopamine receptors.

Table 2: In Vitro Binding Affinity and Selectivity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D3 |

| Dopamine D3 | High Affinity | - |

| Dopamine D4 | - | 19-fold |

| Dopamine D2 | >10,000 | >46-fold |

| Dopamine D1 | >10,000 | >46-fold |

| Dopamine D5 | >10,000 | >46-fold |

Table 3: Functional Selectivity of this compound

| Receptor Subtype | Functional Selectivity vs. D3 |

| Dopamine D2 | >470-fold |

| Dopamine D4 | 180-fold |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, a general protocol for a key reaction in the synthesis of a related aminopyridine is provided below as an illustrative example.

Illustrative Protocol: Preparation of 2-Amino-5-methylpyridine

This is a generalized protocol based on patented synthesis of a related compound and should not be considered a direct protocol for this compound.

-

Reaction Setup: A solution of 3-methyl-pyridine 1-oxide in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

Addition of Reagents: The solution is cooled to 0°C, and a trialkylamine (e.g., trimethylamine) is added, followed by the slow addition of an electrophilic compound (e.g., phosgene or thionyl chloride) while maintaining the temperature at 0°C.

-

Intermediate Formation: The reaction mixture is stirred until the formation of the intermediate ammonium salt is complete. Excess electrophilic compound is removed under vacuum.

-

Reaction with HBr: The crude intermediate is mixed with a 48% aqueous solution of hydrogen bromide.

-

Heating and Workup: The mixture is heated to drive the reaction. After cooling, the pH is adjusted with a base (e.g., sodium hydroxide solution), and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by standard techniques such as distillation or chromatography to yield 2-amino-5-methylpyridine.

Logical Workflow for Drug Discovery and Development

The development of a compound like this compound typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Caption: Drug Discovery and Development Workflow.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D3 receptor agonist. While its clinical development has been discontinued, it remains a significant tool for researchers studying the D3 receptor. This guide has provided a comprehensive overview of its chemical structure, plausible synthetic strategies based on related compounds, and its primary mechanism of action through the D3 receptor signaling pathway. The provided quantitative data on its receptor affinity and selectivity underscore its utility as a selective pharmacological probe. Further research would be necessary to fully elucidate the specific downstream signaling cascades modulated by this compound and to obtain a detailed, publicly available synthesis protocol.

References

The Discovery and Development of PF-592379: A Selective Dopamine D3 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-592379 is a potent, selective, and orally active agonist for the dopamine D3 receptor developed by Pfizer.[1] Initially investigated for the treatment of female sexual dysfunction and male erectile dysfunction, its development was ultimately discontinued.[1] Preclinical studies demonstrated that this compound possesses a favorable pharmacological profile, including high selectivity for the D3 receptor over the D2 receptor and a low potential for abuse, a common concern with less selective dopaminergic agents.[2][3] This whitepaper provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological properties, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and has been implicated in the modulation of cognition, emotion, and reward. Its distinct distribution compared to the more widespread D2 receptor has made it an attractive target for therapeutic intervention in various neurological and psychiatric disorders. The development of selective D3 receptor ligands has been a key focus of research, aiming to provide targeted therapies with fewer side effects than non-selective dopaminergic drugs. This compound emerged from these efforts as a promising candidate with high affinity and selectivity for the D3 receptor.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits high affinity for the human dopamine D3 receptor and significantly lower affinity for the D2 receptor, demonstrating its high selectivity. The binding affinities (Ki) are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D3 | Data not explicitly found in search results |

| Dopamine D2 | Data not explicitly found in search results |

| Binding affinity data for this compound was not explicitly available in the provided search results. The full text of primary research articles would be required to populate this table accurately. |

Functional Activity

As a full agonist at the D3 receptor, this compound stimulates downstream signaling pathways upon binding. The functional potency of a compound is typically determined by its half-maximal effective concentration (EC50) in a functional assay.

| Assay Type | Functional Potency (EC50) [nM] |

| GTPγS Binding Assay | Data not explicitly found in search results |

| The EC50 value for this compound in a functional assay was not explicitly available in the provided search results. The full text of primary research articles would be required to populate this table accurately. |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in several species, including rats, dogs, and humans. The compound is orally active and exhibits properties suitable for clinical development.

| Species | Route | Bioavailability (%) | Key Metabolic Pathways | Reference |

| Rat | Oral | 28 | P450-mediated metabolism and N-glucuronidation | Attkins et al., 2010 |

| Dog | Oral | 61-87 | N-glucuronidation | Attkins et al., 2010 |

| Human | Oral | >60 (predicted) | N-glucuronidation | Attkins et al., 2010 |

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to dopamine D2 and D3 receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or another suitable high-affinity antagonist.

-

Test compound: this compound.

-

Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand at a concentration near its Kd, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, serial dilutions of the test compound (this compound), and cell membranes.

-

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Functional Assay

This protocol describes a general method to assess the functional agonist activity of a compound like this compound at Gαi/o-coupled receptors such as the dopamine D3 receptor.

Objective: To measure the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins following receptor activation.

Materials:

-

Cell membranes expressing the dopamine D3 receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Test compound: this compound.

-

GDP (Guanosine diphosphate).

-

Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Assay buffer containing a fixed concentration of GDP (e.g., 10 µM).

-

Serial dilutions of the test compound (this compound).

-

Cell membranes.

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters as described previously.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal stimulation) by non-linear regression analysis.

-

Visualizations

Dopamine D3 Receptor Signaling Pathway

Radioligand Binding Assay Workflow

Conclusion

This compound represents a significant effort in the development of selective dopamine D3 receptor agonists. Its favorable preclinical profile, characterized by high selectivity and low abuse potential, highlighted the therapeutic promise of targeting the D3 receptor. Although the clinical development of this compound was discontinued, the knowledge gained from its investigation continues to inform the design and development of new D3 receptor-targeted therapies for a range of neurological and psychiatric conditions. The detailed methodologies and data presented in this whitepaper serve as a valuable technical resource for researchers and professionals in the field of drug discovery and development.

References

- 1. PF-592,379 - Wikipedia [en.wikipedia.org]

- 2. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of PF-592379: A Selective Dopamine D3 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-592379 is a potent and selective agonist for the dopamine D3 receptor, developed by Pfizer for the potential treatment of male erectile dysfunction and female sexual dysfunction.[1] While its clinical development has been discontinued, its distinct pharmacological profile, particularly its high selectivity for the D3 receptor and low abuse potential, makes it a valuable tool for preclinical research into the role of the D3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and in vivo characteristics, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Introduction

Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders. This compound is a highly selective D3 receptor agonist that has been instrumental in elucidating the specific functions of this receptor subtype.[1][2]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized through radioligand binding and functional assays. These studies have consistently demonstrated its high affinity and selectivity for the human dopamine D3 receptor.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Table 1: In Vitro Binding Affinity of this compound at Human Dopamine Receptors

| Receptor | Radioligand | This compound Ki (nM) |

| hD1 | [³H]SCH23390 | >10,000 |

| hD2 | [³H]Spiperone | >10,000 |

| hD3 | [³H]Spiperone | 2.1 |

| hD4 | [³H]Spiperone | 39 |

| hD5 | [³H]SCH23390 | >10,000 |

Data sourced from Collins et al., 2012.[2]

Functional Activity

Functional assays assess the ability of a compound to elicit a biological response upon binding to its target receptor. For Gi/o-coupled receptors like the D3 receptor, a common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: In Vitro Functional Activity of this compound at Human Dopamine Receptors

| Receptor | Assay Type | This compound EC50/IC50 (nM) | Functional Response |

| hD1 | cAMP Accumulation | >10,000 | No activity |

| hD2 | cAMP Accumulation | >10,000 | No activity |

| hD3 | cAMP Accumulation | 4.3 | Full Agonist |

| hD4 | cAMP Accumulation | 770 | Partial Agonist |

| hD5 | cAMP Accumulation | >10,000 | No activity |

Data sourced from Collins et al., 2012.[2]

Signaling Pathway and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

This compound, as a D3 receptor agonist, initiates a signaling cascade characteristic of Gi/o-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors.

Dopamine D3 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: cAMP Functional Assay

This diagram illustrates the procedure for a cAMP functional assay to measure the agonist activity of this compound at the D3 receptor.

Workflow for a cAMP Functional Assay.

In Vivo Pharmacology

In vivo studies are essential to understand the effects of a compound in a whole-organism context. This compound has been evaluated in animal models to assess its abuse potential.

Abuse Potential Assessment

Drug self-administration and drug discrimination studies in rats are standard preclinical models for evaluating the abuse liability of a compound.

-

Drug Self-Administration: In these studies, animals are trained to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug. The rate of responding is a measure of the drug's reinforcing properties. Studies have shown that rats do not readily self-administer this compound, suggesting a low potential for abuse.

-

Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a known drug of abuse (e.g., cocaine) and saline. This compound did not substitute for the discriminative stimulus effects of cocaine, further supporting its low abuse liability.

Experimental Workflow: Operant Self-Administration Study

The following diagram depicts the workflow for a typical intravenous drug self-administration study in rats.

References

Unveiling the Molecular Selectivity of PF-592379 for the Dopamine D3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-592379, a compound developed by Pfizer, has demonstrated significant promise as a potent and selective agonist for the dopamine D3 receptor. This high selectivity is a critical attribute, as the D3 receptor's distinct neuroanatomical distribution compared to the more widespread D2 receptor suggests the potential for targeted therapeutic action with a reduced side-effect profile. This technical guide provides an in-depth analysis of the selectivity of this compound, consolidating quantitative data from key studies, detailing the experimental methodologies employed in its characterization, and visualizing the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development investigating the therapeutic potential of D3 receptor agonists.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for the dopamine D3 receptor has been rigorously quantified through in vitro binding and functional assays. The data presented below, primarily derived from studies by Collins et al. (2012), illustrates the compound's remarkable affinity and functional potency at the D3 receptor in comparison to other dopamine receptor subtypes.

In Vitro Receptor Binding Affinity

The binding affinity of this compound to various human dopamine receptor subtypes was determined using radioligand binding assays. The inhibition constant (Ki), a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, is a key indicator of binding affinity. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH23390 | This compound | >10,000 | Collins et al., 2012 |

| Dopamine D2 | [³H]Spiperone | This compound | >10,000 | Collins et al., 2012 |

| Dopamine D3 | [³H]Spiperone | This compound | 0.22 | Collins et al., 2012 |

| Dopamine D4 | [³H]Spiperone | This compound | 4.2 | Collins et al., 2012 |

| Dopamine D5 | [³H]SCH23390 | This compound | >10,000 | Collins et al., 2012 |

Table 1: In Vitro Binding Affinity of this compound for Human Dopamine Receptors.

Based on these binding affinities, this compound demonstrates a 19-fold selectivity for the D3 receptor over the D4 receptor and at least a 46-fold selectivity over the D1, D2, and D5 receptors[1].

In Vitro Functional Activity

Functional assays measure the ability of a compound to elicit a biological response upon binding to its target receptor. For G-protein coupled receptors like the dopamine receptors, agonist activity is often assessed by measuring the stimulation of [³⁵S]GTPγS binding. The potency (EC50) and efficacy (% stimulation) are key parameters.

| Receptor Subtype | Assay Type | Parameter | This compound | Reference |

| Dopamine D2 | [³⁵S]GTPγS Binding | EC50 (nM) | >10,000 | Collins et al., 2012 |

| % Stimulation | No activity | Collins et al., 2012 | ||

| Dopamine D3 | [³⁵S]GTPγS Binding | EC50 (nM) | 21 | Collins et al., 2012 |

| % Stimulation | 100 (Full Agonist) | Collins et al., 2012 | ||

| Dopamine D4 | [³⁵S]GTPγS Binding | EC50 (nM) | 3,800 | Collins et al., 2012 |

| % Stimulation | Not specified | Collins et al., 2012 |

Table 2: In Vitro Functional Activity of this compound at Human Dopamine Receptors.

The functional data reveal an even more pronounced selectivity profile. This compound acts as a full agonist at the D3 receptor with high potency. In contrast, it shows no functional activity at the D2 receptor at concentrations up to 10 µM, indicating a functional selectivity of at least 470-fold for the D3 receptor over the D2 receptor[1]. The functional selectivity for the D3 receptor over the D4 receptor is 180-fold[1].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the respective human dopamine receptor subtypes.

-

Radioligands: [³H]SCH23390 for D1 and D5 receptors; [³H]Spiperone for D2, D3, and D4 receptors.

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol for D2/D3/D4, 1 µM SCH23390 for D1/D5) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Fluid and Counter.

Procedure:

-

Assay Plate Setup: The assay is performed in a 96-well plate format.

-

Incubation: To each well, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or buffer (for total binding) or non-specific agent (for non-specific binding).

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Cell membrane preparation.

-

-

The plates are incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of this compound at human dopamine D2, D3, and D4 receptors.

Materials:

-

Cell Membranes: Membranes from cells expressing the respective human dopamine receptor subtypes.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Test Compound: this compound.

-

GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus, Scintillation Fluid, and Counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure all G-proteins are in the GDP-bound (inactive) state.

-

Assay Plate Setup: In a 96-well plate, add:

-

Assay buffer.

-

Increasing concentrations of this compound.

-

Pre-incubated cell membranes.

-

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Radioactivity Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined using non-linear regression.

Figure 2: Workflow for a [³⁵S]GTPγS binding assay.

Signaling Pathways of Dopamine D2 and D3 Receptors

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and are coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). However, there are subtle differences in their downstream signaling cascades.

Figure 3: Simplified signaling pathways of D2 and D3 receptors.

As illustrated, the canonical pathway for both receptors involves the inhibition of adenylyl cyclase via the Gαi subunit. However, the Gβγ subunits can also activate downstream effectors. In the case of the D3 receptor, Gβγ has been shown to be involved in the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. This represents a point of divergence in the signaling cascades of D2 and D3 receptors.

Conclusion

The comprehensive data presented in this technical guide unequivocally establishes this compound as a highly potent and selective agonist for the human dopamine D3 receptor. Its exceptional selectivity, as demonstrated by both binding and functional assays, underscores its potential as a valuable pharmacological tool for elucidating the physiological roles of the D3 receptor and as a promising lead compound for the development of novel therapeutics targeting D3-mediated pathways. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers seeking to build upon our current understanding of D3 receptor pharmacology.

References

Unlocking the Potential of Selective Dopamine D3 Agonism: A Preclinical Evaluation of PF-592379's Low Abuse Liability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel therapeutics targeting the central nervous system necessitates a thorough evaluation of their abuse potential. This is particularly critical for compounds modulating dopamine pathways, which are central to the brain's reward system. PF-592379, a potent and highly selective full agonist for the dopamine D3 receptor, has been investigated for its therapeutic potential in conditions such as female sexual dysfunction and male erectile dysfunction.[1] A critical component of its preclinical development was the assessment of its abuse liability. This technical guide provides an in-depth analysis of the preclinical studies conducted to determine the abuse potential of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying mechanisms and study designs. The convergent findings from these studies strongly indicate a low abuse potential for highly selective D3 agonists like this compound.[2][3][4]

Introduction

Dopamine D3 receptor-preferring agonists are utilized in the treatment of Parkinson's disease and restless leg syndrome.[2] However, preclinical evidence has suggested a potential for abuse with less selective D3 agonists. The development of this compound, with its high selectivity for the D3 receptor, prompted a rigorous evaluation of its abuse liability to differentiate it from less selective compounds. Preclinical abuse liability assessment is a crucial step in drug development, employing a battery of tests to predict the likelihood of a substance being abused by humans. Standard models include self-administration, drug discrimination, and conditioned place preference, which assess a drug's reinforcing effects, subjective effects, and rewarding properties, respectively. This whitepaper focuses on the pivotal preclinical studies that compared this compound with the indirect dopamine agonist cocaine and the less selective D3 agonist 7-OH-DPAT.

Core Preclinical Findings: A Low Potential for Abuse

Preclinical investigations in rats consistently demonstrated that this compound lacks the reinforcing and subjective effects associated with drugs of abuse. In direct contrast to cocaine, and to a lesser extent the less selective D3 agonist 7-OH-DPAT, this compound did not maintain self-administration and did not substitute for the discriminative stimulus effects of cocaine.

Data Presentation

The following tables summarize the key quantitative findings from the preclinical abuse potential studies of this compound.

Table 1: Intravenous Self-Administration in Naive and Cocaine-Experienced Rats

| Compound | Animal Model | Schedule of Reinforcement | Key Finding |

| This compound | Drug-Naïve Rats | Fixed Ratio (FR) 1 | Failed to acquire self-administration over 18 sessions. |

| Cocaine-Trained Rats | Fixed Ratio (FR) 5 | Maintained saline-like low rates of responding across a wide range of doses. | |

| Cocaine-Trained Rats | Progressive Ratio (PR) | Maintained low, saline-like levels of responding. | |

| 7-OH-DPAT | Drug-Naïve Rats | Fixed Ratio (FR) 1 | Failed to acquire self-administration over 18 sessions. |

| Cocaine-Trained Rats | Fixed Ratio (FR) 5 | Maintained modest, dose-dependent responding, significantly greater than saline at 0.1 mg/kg/infusion. | |

| Cocaine-Trained Rats | Progressive Ratio (PR) | Failed to maintain responding at levels significantly different from saline. | |

| Cocaine | Drug-Naïve Rats | Fixed Ratio (FR) 1 | Readily acquired high rates of responding. |

| Cocaine-Trained Rats | Fixed Ratio (FR) 5 & Progressive Ratio (PR) | Maintained robust, dose-dependent levels of responding. |

Table 2: Drug Discrimination in Cocaine-Trained Rats

| Compound | Animal Model | Training Drug | Key Finding |

| This compound | Rats | Cocaine (5.6 mg/kg, i.p.) | Produced saline-like effects over a wide range of doses; did not substitute for cocaine. |

| 7-OH-DPAT | Rats | Cocaine (5.6 mg/kg, i.p.) | Partially substituted for the discriminative stimulus effects of cocaine. |

| d-Amphetamine | Rats | Cocaine (5.6 mg/kg, i.p.) | Produced full substitution for cocaine, demonstrating the validity of the model. |

Experimental Protocols

The preclinical evaluation of this compound's abuse potential relied on well-established and validated behavioral pharmacology assays. The methodologies for the key experiments are detailed below.

Intravenous Self-Administration

-

Objective: To assess the reinforcing effects of a drug, i.e., its ability to support self-administration.

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.

-

Procedure:

-

Surgery: Rats were surgically implanted with intravenous catheters into the jugular vein.

-

Acquisition Phase (Drug-Naïve Rats): Separate groups of rats were allowed to self-administer either cocaine (0.32 mg/kg/infusion), 7-OH-DPAT, or this compound on a Fixed Ratio 1 (FR1) schedule, where each lever press resulted in a drug infusion. Sessions were conducted for 18 days.

-

Substitution Phase (Cocaine-Trained Rats): Rats were first trained to self-administer cocaine. Once stable responding was achieved, various doses of this compound or 7-OH-DPAT were substituted for cocaine to determine if they would maintain responding. This was tested under both a Fixed Ratio 5 (FR5) and a Progressive Ratio (PR) schedule. The PR schedule is used to assess the motivational strength of the reinforcer.

-

Drug Discrimination

-

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Two-lever operant conditioning chambers.

-

Procedure:

-

Training: Rats were trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (5.6 mg/kg) and saline. Responding on one lever was reinforced with food pellets following a cocaine injection, while responding on the other lever was reinforced after a saline injection.

-

Testing: Once the rats reliably discriminated between cocaine and saline, test sessions were conducted where various doses of this compound, 7-OH-DPAT, or d-amphetamine were administered. The percentage of responses on the cocaine-appropriate lever was measured to determine the degree of substitution.

-

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams visualize the relevant signaling pathway and experimental workflows.

Caption: Dopamine signaling pathway highlighting the selective agonism of this compound at the D3 receptor.

References

- 1. PF-592,379 - Wikipedia [en.wikipedia.org]

- 2. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PF-592379: A Selective Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-592379 is a potent and selective orally active agonist for the dopamine D3 receptor, developed by Pfizer.[1] Initially investigated for the treatment of female sexual dysfunction and male erectile dysfunction, its development has since been discontinued.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physicochemical Properties

This compound, with the IUPAC name 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine, is a small molecule with a molar mass of 235.331 g·mol−1.[1] A summary of its key chemical and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | [1] |

| Molecular Formula | C13H21N3O | [1] |

| Molar Mass | 235.331 g·mol−1 | |

| CAS Number | 710655-15-5 | |

| PubChem CID | 10263487 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| LogP | 1.3 |

Pharmacology

Mechanism of Action

This compound is a potent and selective agonist for the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Pharmacodynamics

In vitro binding studies have demonstrated the high affinity and selectivity of this compound for the human D3 receptor. It has a significantly lower affinity for other dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D3 | 215 nM |

| Dopamine D4 | 4165 nM |

| Dopamine D2 | >10,000 nM |

| Dopamine D1 | >10,000 nM |

| Dopamine D5 | >10,000 nM |

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, dogs, and humans, revealing species-dependent differences in its metabolic profile. In rats, metabolism involves both cytochrome P450 enzymes and N-glucuronidation, whereas in dogs and humans, N-glucuronidation is the primary metabolic pathway.

| Species | Oral Bioavailability | Clearance |

| Rat | 28% | 44.8 - 58.2 ml/min/kg |

| Dog | 61 - 87% | 6.3 - 8.5 ml/min/kg |

| Human | Predicted >60% | 6.5 ml/min/kg (after 200 mg oral dose) |

Key Experiments and Methodologies

Dopamine Receptor Binding Assays

The binding affinity of this compound to various dopamine receptor subtypes was determined using radioligand binding assays.

Experimental Protocol:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) were used.

-

Radioligand: A specific radiolabeled antagonist for each receptor subtype (e.g., [3H]-spiperone for D2, D3, and D4 receptors) was used at a concentration near its Kd value.

-

Competition Assay: Cell membranes were incubated with the radioligand and increasing concentrations of unlabeled this compound.

-

Detection: The amount of bound radioligand was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation.

Assessment of Abuse Potential

Studies in rats were conducted to evaluate the abuse potential of this compound using drug self-administration and drug discrimination assays.

Experimental Protocol:

-

Animals: Male Wistar rats were used.

-

Drug Self-Administration: Rats were trained to press a lever to receive intravenous infusions of cocaine. Subsequently, this compound was substituted for cocaine to determine if it would maintain self-administration behavior.

-

Drug Discrimination: Rats were trained to discriminate between intraperitoneal injections of cocaine and saline. The ability of this compound to substitute for the discriminative stimulus effects of cocaine was then assessed.

-

Results: this compound did not maintain self-administration and did not substitute for the discriminative stimulus effects of cocaine, suggesting a low abuse potential.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dopamine D3 Receptor Signaling Pathway.

References

Discontinuation of PF-592379 Development: A Technical Analysis

New York, NY – The development of PF-592379, a potent and selective dopamine D3 receptor agonist, was discontinued by Pfizer despite promising early preclinical data for the treatment of female sexual dysfunction and male erectile dysfunction. While a definitive public statement detailing the precise reasons for halting the program is unavailable, a comprehensive review of the scientific literature and industry context suggests that a combination of factors, likely revolving around insufficient clinical efficacy, challenging clinical trial endpoints in female sexual dysfunction, and a shifting strategic focus at Pfizer, led to the termination of the project.

This compound was a highly selective, orally active agonist for the dopamine D3 receptor.[1] Preclinical studies demonstrated its potential, including a low likelihood for abuse, a common concern with dopamine-targeting compounds.[2][3][4] However, the transition from promising preclinical findings to successful clinical outcomes, particularly in the complex area of sexual dysfunction, is fraught with challenges.

Preclinical Pharmacology Profile

Available preclinical data for this compound indicated a favorable pharmacological profile, characterized by high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. This selectivity was a key design feature, as D2 receptor agonism is associated with a higher incidence of adverse effects such as nausea and vomiting.

| Parameter | Value | Reference |

| Dopamine D3 Receptor Binding Affinity (Ki) | ~1 nM | [5] |

| Selectivity for D3 vs. D2 Receptors | High (exact fold-selectivity not publicly disclosed) |

Experimental Protocols: Preclinical Evaluation

Dopamine Receptor Binding Affinity Assay (General Protocol):

The binding affinity of this compound to dopamine D2 and D3 receptors was likely determined using a competitive radioligand binding assay. A typical protocol involves:

-

Preparation of Cell Membranes: Cell lines (e.g., CHO or HEK293) stably expressing human D2 or D3 receptors are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]spiperone) known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Drug Self-Administration Study for Abuse Potential (General Protocol):

To assess the abuse potential, a drug self-administration model in rats was utilized. The general methodology for such a study is as follows:

-

Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgical Implantation: Rats are surgically implanted with an intravenous catheter to allow for drug delivery.

-

Operant Conditioning: The animals are placed in operant conditioning chambers equipped with levers. Pressing one lever (the "active" lever) results in an intravenous infusion of the drug, while pressing another lever (the "inactive" lever) has no consequence.

-

Acquisition Phase: Rats are trained to self-administer a known drug of abuse, such as cocaine, to establish a baseline of responding.

-

Substitution Phase: Once stable responding is achieved, the training drug is replaced with saline to extinguish the behavior. Subsequently, different doses of the test drug (this compound) are substituted to determine if it maintains self-administration behavior.

-

Data Collection: The number of infusions self-administered at each dose is recorded and compared to saline and the positive control (e.g., cocaine). A lack of significant self-administration of the test drug compared to the active control suggests a lower abuse potential.

The Dopamine D3 Receptor Signaling Pathway in Sexual Function

The rationale for targeting the dopamine D3 receptor in sexual dysfunction stems from its role in the brain's reward and motivation pathways. Dopamine is a key neurotransmitter involved in sexual desire and arousal. The D3 receptor, in particular, is thought to modulate the activity of the mesolimbic dopamine pathway, which is crucial for processing rewarding stimuli.

The Discontinuation of this compound: A Logical Framework

While the specific clinical trial results for this compound remain undisclosed, the decision to discontinue its development can be understood within a logical framework of pharmaceutical R&D. Key decision points in this process are illustrated in the workflow below. The termination likely occurred due to a failure to meet predefined efficacy endpoints or the emergence of an unfavorable risk-benefit profile during Phase I or Phase II clinical trials.

Challenges in the Development of Drugs for Female Sexual Dysfunction

The discontinuation of this compound is not an isolated event. The development of pharmaceuticals for female sexual dysfunction (FSD) has historically been challenging for several reasons:

-

Complex Etiology: FSD is often multifactorial, involving a complex interplay of physiological, psychological, and interpersonal factors. This makes it difficult to target with a single pharmacological agent.

-

Subjective Endpoints: Clinical trials for FSD often rely on subjective patient-reported outcomes, which can be influenced by a significant placebo effect and are harder to quantify than physiological markers.

-

Regulatory Hurdles: The regulatory landscape for FSD treatments is still evolving, with a high bar for demonstrating a favorable risk-benefit profile.

References

- 1. PF-592,379 - Wikipedia [en.wikipedia.org]

- 2. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing PF-592379 in Drug Self-Administration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-592379 is a potent and highly selective agonist for the dopamine D3 receptor.[1] Developed by Pfizer, it was initially investigated for the treatment of sexual dysfunction.[1] Due to its high selectivity for the D3 receptor over the D2 receptor, this compound has been evaluated in preclinical models to assess its abuse potential.[2][3] Understanding the reinforcing properties of novel compounds is a critical step in drug development, and drug self-administration assays in animal models are the gold standard for this evaluation.

These application notes provide detailed protocols for utilizing this compound in intravenous drug self-administration and drug discrimination paradigms in rats, based on published research. The data presented herein demonstrates that this compound does not maintain self-administration and does not substitute for the discriminative stimulus effects of cocaine, suggesting a low abuse potential.[2]

Mechanism of Action: Dopamine D3 Receptor Signaling

This compound exerts its effects by binding to and activating the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for D3 receptors involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain regions associated with reward and motivation, such as the nucleus accumbens.

Quantitative Data Summary

The following tables summarize the key findings from studies evaluating the abuse potential of this compound in rats, comparing it to the less selective D3 agonist 7-OH-DPAT and the prototypical psychostimulant cocaine.

Table 1: Acquisition of Intravenous Self-Administration Comparison of the number of infusions self-administered by drug-naïve rats over 18 sessions.

| Compound | Dose (mg/kg/infusion) | Mean Infusions per Session (± SEM) |

| Cocaine | 0.32 | 45.2 ± 5.1 |

| 7-OH-DPAT | 0.32 | 12.5 ± 2.3 |

| This compound | 0.32 | 5.8 ± 1.2 |

| Saline | - | ~5 |

Data derived from Collins et al., 2012.

Table 2: Maintenance of Responding under a Fixed-Ratio 5 (FR5) Schedule Dose-response analysis of responding maintained by each compound in rats previously trained to self-administer cocaine.

| Compound | Dose (mg/kg/infusion) | Mean Infusions per Session (± SEM) |

| Cocaine | 0.032 | 15.1 ± 3.4 |

| 0.1 | 28.3 ± 4.5 | |

| 0.32 | 48.7 ± 6.2 | |

| 1.0 | 55.1 ± 7.8 | |

| 7-OH-DPAT | 0.032 | 8.2 ± 2.1 |

| 0.1 | 14.5 ± 3.8 | |

| 0.32 | 18.9 ± 4.7 | |

| 1.0 | 10.1 ± 2.9 | |

| This compound | 0.01 - 1.0 | Saline-like levels (~5 infusions) |

| Saline | - | 4.9 ± 1.5 |

Data derived from Collins et al., 2012.

Table 3: Reinforcing Efficacy under a Progressive-Ratio (PR) Schedule Breakpoint (highest ratio completed) for each compound as a measure of motivation.

| Compound | Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |

| Cocaine | 0.32 | 15.4 ± 2.1 |

| 1.0 | 25.8 ± 3.7 | |

| 7-OH-DPAT | 0.032 - 1.0 | Not significantly different from saline |

| This compound | 0.01 - 1.0 | Not significantly different from saline |

| Saline | - | 2.5 ± 0.8 |

Data derived from Collins et al., 2012.

Table 4: Cocaine Discrimination Assay Ability of test compounds to substitute for the discriminative stimulus effects of cocaine (10 mg/kg, IP).

| Compound | Dose (mg/kg, IP) | Mean % Cocaine-Appropriate Responding (± SEM) |

| Cocaine | 1.0 | 18.2 ± 5.1 |

| 3.2 | 55.6 ± 8.3 | |

| 10.0 | 92.4 ± 4.7 | |

| 7-OH-DPAT | 0.1 | 15.7 ± 4.9 |

| 0.32 | 48.9 ± 10.2 | |

| 1.0 | 65.3 ± 11.8 (Partial Substitution) | |

| This compound | 0.01 - 1.0 | Saline-like levels (<20%) |

| Saline | - | 8.1 ± 2.3 |

Data derived from Collins et al., 2012.

Experimental Protocols

Protocol 1: Intravenous Catheterization Surgery

A crucial prerequisite for intravenous self-administration studies is the surgical implantation of a chronic indwelling catheter.

-

Anesthesia: Anesthetize adult male Sprague-Dawley rats with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).

-

Catheter Preparation: Construct a silastic catheter (e.g., 13 cm length) fitted to a 22-gauge guide cannula bent at a right angle and secured with dental cement.

-

Incision and Tunneling: Make a small incision in the mid-scapular region. Tunnel the catheter subcutaneously to the ventral side.

-

Jugular Vein Insertion: Expose the right external jugular vein and make a small incision. Insert the catheter into the vein, advancing it towards the right atrium.

-

Securing the Catheter: Secure the catheter to the vein with surgical suture and close all incisions.

-

Patency and Recovery: Flush the catheter with heparinized saline to ensure patency. Allow a recovery period of at least 7 days post-surgery. Administer prophylactic antibiotics as necessary.

Protocol 2: Drug Self-Administration Assays

These assays are conducted in standard operant conditioning chambers equipped with two response levers, a syringe pump for infusions, and stimulus lights.

2.1 Acquisition of Self-Administration

This protocol assesses whether a novel compound can initiate and maintain responding in drug-naïve animals.

-

Subjects: Use drug-naïve, surgically catheterized rats.

-

Apparatus: Standard two-lever operant chambers. One lever is designated "active" and the other "inactive".

-

Schedule of Reinforcement: A Fixed-Ratio 1 (FR1) schedule is used, where a single press on the active lever results in a drug infusion. A 20-second timeout period follows each infusion, during which lever presses are recorded but have no scheduled consequences.

-

Drug Infusion: For this compound, a dose of 0.32 mg/kg/infusion is delivered intravenously. Cocaine (0.32 mg/kg/infusion) serves as a positive control.

-

Session Duration: Conduct daily 2-hour sessions for 18 consecutive days.

-

Data Collection: Record the number of infusions earned and the number of presses on both the active and inactive levers.

2.2 Fixed-Ratio (FR) and Progressive-Ratio (PR) Dose-Response Studies

These protocols are used in animals already trained to self-administer a reinforcer (e.g., cocaine) to assess the relative reinforcing efficacy of a test compound.

-

Subjects: Use rats with a stable history of cocaine self-administration (e.g., 1.0 mg/kg/infusion on an FR5 schedule).

-

Baseline & Extinction: Re-establish stable cocaine self-administration, then substitute saline until responding decreases to less than 50% of the cocaine baseline (extinction).

-

Dose Substitution:

-

FR5 Study: After extinction, substitute a single dose of this compound, 7-OH-DPAT, or cocaine. Test a range of doses in a Latin-square design, with extinction phases between each dose. The schedule requires 5 active lever presses per infusion, followed by a 20-second timeout.

-

PR Study: Following a separate extinction phase, test single doses of each compound. The response requirement increases after each infusion according to a set progression (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...). The session ends when the rat fails to earn an infusion within a specified time (e.g., 1 hour).

-

-

Data Collection:

-

FR5: Record the total number of infusions per session for each dose.

-

PR: The primary measure is the "breakpoint," which is the final ratio completed before responding ceases.

-

Protocol 3: Cocaine Discrimination Assay

This assay determines whether a test compound produces subjective effects similar to a known drug of abuse.

-

Subjects: Use rats trained to discriminate cocaine (e.g., 10 mg/kg, IP) from saline.

-

Training: In a two-lever operant chamber, food reinforcement is available. On days when cocaine is administered, presses on the "cocaine-appropriate" lever are reinforced. On days when saline is administered, presses on the "saline-appropriate" lever are reinforced. Training continues until rats reliably respond on the correct lever (>80% accuracy).

-

Test Sessions:

-

Administer a specific dose of this compound, 7-OH-DPAT, or cocaine (IP) before placing the rat in the chamber.

-

During the test session, presses on either lever are recorded but not reinforced (extinction conditions) for an initial period (e.g., the first 15 responses).

-